molecular formula C18H20N2O B1609891 (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 197658-50-7

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1609891
CAS No.: 197658-50-7
M. Wt: 280.4 g/mol
InChI Key: JGHYNVSYTNERGK-GUYCJALGSA-N
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Description

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a chiral compound with a complex structure that includes a benzoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted benzylamines and phenylethylamines.

    Formation of the Benzoazepine Core: The core structure is formed through a series of cyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the azepine ring.

    Chiral Resolution: Given the chiral nature of the compound, chiral resolution techniques are employed to obtain the desired enantiomer. This can involve the use of chiral catalysts or chiral chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:

    Catalytic Hydrogenation: Using noble metal catalysts such as palladium or platinum in the presence of hydrogen gas.

    High-Pressure Reactions: Conducting reactions under high pressure to improve reaction rates and yields.

    Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a precursor for drug development.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is unique due to its specific chiral configuration and the presence of the benzoazepine core

Properties

IUPAC Name

(3S)-3-[[(1S)-1-phenylethyl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(14-7-3-2-4-8-14)19-17-12-11-15-9-5-6-10-16(15)20-18(17)21/h2-10,13,17,19H,11-12H2,1H3,(H,20,21)/t13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHYNVSYTNERGK-GUYCJALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443199
Record name (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197658-50-7
Record name (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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